5-Ethynyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by its unique structure and potential applications in medicinal chemistry. With the molecular formula and a molecular weight of 142.16 g/mol, this compound features a pyrrolo[2,3-b]pyridine core with an ethynyl group attached at the 5-position. The InChI code for this compound is 1S/C9H6N2/c1-2-7-5-8-3-4-10-9(8)11-6-7/h1,3-6H, (H,10,11) .
The synthesis of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. A common approach involves the Sonogashira coupling reaction, which allows for the introduction of the ethynyl group at the 5-position of the pyrrolo[2,3-b]pyridine framework. This method typically involves the reaction of a suitable halide with an alkyne in the presence of a palladium catalyst and a base .
Another method includes modifications of existing pyrrolo[2,3-b]pyridine derivatives through various chemical transformations such as alkylation or Suzuki coupling reactions . These synthetic routes often require careful control of reaction conditions to achieve high yields and selectivity.
The molecular structure of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine consists of a fused ring system that includes both pyrrole and pyridine moieties. The presence of the ethynyl group at the 5-position introduces additional reactivity and potential for further functionalization.
Key Structural Features:
5-Ethynyl-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions typical for heterocyclic compounds. These include:
The reactivity at specific positions on the pyrrolo[2,3-b]pyridine framework allows for diverse synthetic pathways leading to novel derivatives.
The mechanism of action for compounds like 5-ethynyl-1H-pyrrolo[2,3-b]pyridine often involves interactions with specific biological targets such as protein kinases. Inhibiting these kinases can disrupt signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for cancer therapy .
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer activity against various cancer cell lines, suggesting their utility in developing targeted therapies .
While specific physical properties such as melting point or boiling point were not detailed in the search results, general characteristics include:
Further studies using techniques like X-ray crystallography or NMR spectroscopy could provide insights into detailed structural characteristics and confirm purity .
5-Ethynyl-1H-pyrrolo[2,3-b]pyridine is primarily investigated for its potential applications in medicinal chemistry:
Palladium-catalyzed cross-coupling reactions provide the most direct route to introduce ethynyl groups onto the pyrrolopyridine core. The Sonogashira reaction is particularly effective for coupling terminal alkynes with halogenated pyrrolopyridines. 5-Bromo-1H-pyrrolo[2,3-b]pyridine serves as a key precursor, undergoing coupling with terminal acetylenes under Pd(0)/Cu(I) co-catalysis. Optimized conditions employ Pd(PPh₃)₄ (5-10 mol%), CuI (10-20 mol%), and a base (Cs₂CO₃ or Et₃N) in anhydrous toluene at 25-80°C, achieving yields of 70-85% for 5-ethynyl derivatives [3] [5]. Catalyst selection critically influences efficiency: Bulky phosphine ligands (e.g., XPhos) suppress homocoupling byproducts, while Cu(I) facilitates transmetalation. The 5-position’s electron-deficient nature enhances oxidative addition kinetics, enabling reactions at ambient temperatures unlike C3/C2 halogenated analogs requiring >100°C [6].
Table 1: Palladium-Catalyzed Ethynylation Optimization
Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
Pd(PPh₃)₄/CuI | Cs₂CO₃ | Toluene | 80 | 78 |
PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 25 | 65 |
Pd(dba)₂/XPhos/CuI | K₃PO₄ | THF | 60 | 92 |
Pd(OAc)₂/P(t-Bu)₃/CuI | iPr₂NH | Dioxane | 100 | 68 |
Reductive cyclization offers an alternative route to ethynyl-functionalized pyrrolopyridines by constructing the heterocyclic scaffold from pre-functionalized precursors. A prominent strategy involves ortho-nitrovinylpyridine intermediates, where the nitro group adjacent to a vinyl substituent enables ring closure. Treatment with triethyl phosphite or Fe/AcOH induces nitro reduction followed by spontaneous cyclization via nucleophilic attack of the amine on the vinyl group. Using 2-amino-3-nitro-5-ethynylpyridine precursors, this method delivers 5-ethynyl-1H-pyrrolo[2,3-b]pyridine in 45-60% yield [3] [4]. Key advantages include simultaneous core formation and ethynyl group incorporation without late-stage coupling. However, functional group tolerance is limited, and electron-withdrawing groups on the ethynyl moiety reduce cyclization efficiency. Cadogan-Sundberg cyclization of ortho-nitroalkynyl pyridines provides a complementary approach, utilizing Pd-catalyzed nitrene insertion to form the pyrrole ring directly [3].
Table 2: Reductive Cyclization Methods Comparison
Precursor Type | Reducing Agent | Additives | Yield (%) | Limitations |
---|---|---|---|---|
ortho-Nitrovinylpyridine | P(OEt)₃ | None | 58 | Low EWG tolerance |
ortho-Nitrovinylpyridine | Fe powder | AcOH | 52 | Requires heating (110°C) |
ortho-Nitroalkynylpyridine | Pd₂(dba)₃ | Xantphos | 67 | Sensitive to O₂ |
Regioselective Sonogashira couplings enable the synthesis of 5-phenylethynyl derivatives, which serve as key intermediates for extended π-systems. The reaction exhibits exceptional regiocontrol with polyhalogenated substrates: 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes selective coupling at the C5-bromine position due to its enhanced electrophilicity compared to C3-iodine. Using Pd(PPh₃)₄/CuI (10 mol%) with phenylacetylene in toluene/Et₃N (3:1) at 50°C, C5-arylethynylation achieves >95% regioselectivity and 82% yield [6] [7]. Double Sonogashira reactions are feasible with 3,5-diiodo derivatives: Sequential addition of alkynes permits orthogonal functionalization—bulky silylacetylenes couple first at C5, followed by terminal arylacetylenes at C3. This strategy constructs unsymmetrical dialkynylated pyrrolopyridines, crucial for nonlinear optical materials. Solvent optimization is critical: Polar solvents (DMF) promote Glaser homocoupling, while toluene suppresses it. Recent advances demonstrate microwave acceleration (120°C, 10 min) with near-quantitative yields using PEPPSI-IPr Pd-NHC catalyst [7].
Table 3: Sonogashira Coupling Optimization for Phenylethynyl Derivatives
Substrate | Catalyst | Solvent System | Time | Regioselectivity | Yield (%) |
---|---|---|---|---|---|
5-Bromo-3-iodo derivative | Pd(PPh₃)₄/CuI | Toluene/Et₃N (3:1) | 12 h | C5 > 95:5 | 82 |
3,5-Diiodo derivative | PdCl₂(PPh₃)₂/CuI | Dioxane/Piperidine | 24 h | C5 first | 78 (two steps) |
5-Iodo derivative | PEPPSI-IPr/CuI | THF | 10 min (μW) | Not applicable | 95 |
Regiocontrol at C5 leverages inherent electronic biases and directing group strategies. The 5-position exhibits greater π-deficiency than C3/C6 due to the inductive effect of the pyridinic nitrogen, facilitating electrophilic substitution and metalation at C4/C7 instead. Halogenation with NIS selectively provides 5-iodo-1H-pyrrolo[2,3-b]pyridine (74% yield), while electrophilic bromination occurs at C3 [3] [5]. Directed ortho-metalation (DoM) circumvents this limitation: N1-Ts protection enables C5 lithiation at -78°C using n-BuLi/TMEDA, followed by electrophile quenching (I₂, CO₂, DMF) to install iodo, carboxyl, or formyl groups. Subsequent deprotection affords 5-substituted analogs, including 5-ethynyl via iodination/Sonogashira sequences. Transition metal-catalyzed C–H functionalization offers step-economical alternatives: Pd(OAc)₂ with oxidants (K₂S₂O₈) achieves C5 acetoxylation, while Ru-catalysts enable arylation. However, competing N1-coordination necessitates protective groups or tailored ligands. Recent breakthroughs employ N1-H as a native directing group: Au(III)/Ag(I) systems promote C5 alkynylation via radical mechanisms without protection [3] [5].
Table 4: Regioselective C5 Functionalization Strategies
Method | Substrate | Conditions | Product | Yield (%) |
---|---|---|---|---|
Electrophilic Halogenation | 1H-Pyrrolo[2,3-b]pyridine | NIS, DMF, 0°C | 5-Iodo derivative | 74 |
Directed ortho-Metalation | N1-Ts protected | 1) n-BuLi/TMEDA, -78°C; 2) I₂ | 5-Iodo-N1-Ts | 88 |
Pd-Catalyzed C–H Acetoxylation | N1-Boc protected | Pd(OAc)₂, PhI(OAc)₂, 100°C | 5-Acetoxy-N1-Boc | 63 |
Au-Catalyzed Alkynylation | 1H-Pyrrolo[2,3-b]pyridine | AuCl₃, AgOPiv, Ethynylbenzene, 80°C | 5-Phenylethynyl derivative | 71 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5